molecular formula C6H8N2O4 B101197 2,5-Dioxopyrrolidin-1-yl methylcarbamate CAS No. 18342-66-0

2,5-Dioxopyrrolidin-1-yl methylcarbamate

Cat. No. B101197
CAS RN: 18342-66-0
M. Wt: 172.14 g/mol
InChI Key: XMNGSPOWUCNRMO-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl methylcarbamate” is a member of the class of pyrrolidinones. It is a carbamate ester, a dicarboximide, a pyrrolidinone, and a N-hydroxysuccinimide ester . It has a role as an apoptosis inducer .


Molecular Structure Analysis

The molecular formula of “2,5-Dioxopyrrolidin-1-yl methylcarbamate” is C6H8N2O4 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) N-methylcarbamate . The InChI is InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11) .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Dioxopyrrolidin-1-yl methylcarbamate” is 172.14 g/mol . The XLogP3-AA value is -0.9 , which indicates its solubility in water and lipids.

Mechanism of Action

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl methylcarbamate is the voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant agents .

Mode of Action

The compound interacts with its targets by inhibiting the function of these channels . This inhibition reduces the excitability of neurons, thereby preventing the abnormal electrical activity that leads to seizures .

Biochemical Pathways

The compound’s action on voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels affects the neuronal signaling pathways . By inhibiting these channels, the compound disrupts the normal flow of ions in and out of the neurons, altering the electrical activity in the brain .

Pharmacokinetics

It is known that the compound has high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

Result of Action

The inhibition of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels by 2,5-Dioxopyrrolidin-1-yl methylcarbamate results in a decrease in neuronal excitability . This leads to a reduction in the frequency and severity of seizures, making the compound a potential candidate for the treatment of epilepsy .

Action Environment

The action of 2,5-Dioxopyrrolidin-1-yl methylcarbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and alter its effects .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNGSPOWUCNRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402666
Record name 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl methylcarbamate

CAS RN

18342-66-0
Record name 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl Methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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